molecular formula C21H25NO6S B11138741 2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)acetamide

2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)acetamide

Cat. No.: B11138741
M. Wt: 419.5 g/mol
InChI Key: XTMUFSDXCASQHS-UHFFFAOYSA-N
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Description

The compound 2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)acetamide is a complex organic molecule that combines elements of chromenone and thiophene structures

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of 2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)acetamide typically involves multiple steps:

    Formation of the Chromenone Core: The chromenone core can be synthesized through the Pechmann condensation, which involves the reaction of a phenol with a β-keto ester in the presence of an acid catalyst.

    Alkylation: The chromenone core is then alkylated with 2-methylallyl bromide to introduce the allyl group.

    Thiophene Derivative Synthesis: The thiophene derivative is synthesized separately, often starting from thiophene-2-carboxylic acid, which is then converted to the corresponding amide.

    Coupling Reaction: The final step involves coupling the chromenone derivative with the thiophene derivative using a coupling reagent such as EDCI (1-ethyl-3-(3-dimethylaminopropyl)carbodiimide) in the presence of a base like triethylamine.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to maximize yield and purity while minimizing costs and environmental impact. This could include the use of continuous flow reactors, automated synthesis platforms, and green chemistry principles to reduce waste and energy consumption.

Chemical Reactions Analysis

Types of Reactions

2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)acetamide: can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized at the allyl group or the thiophene ring using oxidizing agents like m-chloroperbenzoic acid (m-CPBA).

    Reduction: Reduction can occur at the carbonyl groups using reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4).

    Substitution: Nucleophilic substitution reactions can occur at the allyl group or the acetamide moiety using nucleophiles like amines or thiols.

Common Reagents and Conditions

    Oxidation: m-CPBA, hydrogen peroxide (H2O2)

    Reduction: NaBH4, LiAlH4

    Substitution: Various nucleophiles (amines, thiols) under basic or acidic conditions

Major Products

The major products of these reactions depend on the specific conditions and reagents used. For example, oxidation of the allyl group may yield an epoxide, while reduction of the carbonyl groups may yield the corresponding alcohols.

Scientific Research Applications

2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)acetamide: has several scientific research applications:

    Medicinal Chemistry: This compound can be explored for its potential as a therapeutic agent due to its unique structural features, which may interact with biological targets.

    Organic Synthesis: It can serve as a building block for the synthesis of more complex molecules.

    Material Science: The compound’s unique electronic properties may make it useful in the development of new materials, such as organic semiconductors.

Mechanism of Action

The mechanism of action of 2-{4,8-dimethyl-7-[(2-methylallyl)oxy]-2-oxo-2H-chromen-3-yl}-N-(1,1-dioxotetrahydro-1H-1lambda-thiophen-3-yl)acetamide would depend on its specific application. In medicinal chemistry, it may interact with enzymes or receptors, modulating their activity. The chromenone moiety could interact with DNA or proteins, while the thiophene ring might participate in electron transfer processes.

Comparison with Similar Compounds

Similar Compounds

Uniqueness

The uniqueness of This compound lies in its combination of chromenone and thiophene structures, which may confer unique biological and chemical properties not found in simpler analogs

This compound , from its synthesis to its applications and unique properties

Properties

Molecular Formula

C21H25NO6S

Molecular Weight

419.5 g/mol

IUPAC Name

2-[4,8-dimethyl-7-(2-methylprop-2-enoxy)-2-oxochromen-3-yl]-N-(1,1-dioxothiolan-3-yl)acetamide

InChI

InChI=1S/C21H25NO6S/c1-12(2)10-27-18-6-5-16-13(3)17(21(24)28-20(16)14(18)4)9-19(23)22-15-7-8-29(25,26)11-15/h5-6,15H,1,7-11H2,2-4H3,(H,22,23)

InChI Key

XTMUFSDXCASQHS-UHFFFAOYSA-N

Canonical SMILES

CC1=C(C(=O)OC2=C1C=CC(=C2C)OCC(=C)C)CC(=O)NC3CCS(=O)(=O)C3

Origin of Product

United States

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